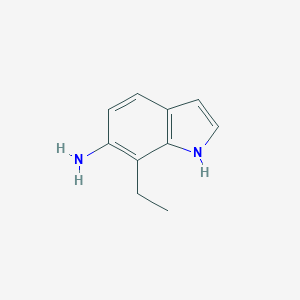

7-Ethyl-1H-indol-6-amine

Description

Significance of Indole (B1671886) Derivatives as Privileged Scaffolds in Modern Chemical Research

Indole derivatives are a class of compounds with a wide range of pharmacological activities, making them a versatile pharmacophore in drug discovery. sci-hub.se Their structure is a common feature in many biomolecules and natural products, such as the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin (B1676174). nih.gov This natural prevalence has spurred extensive research into synthetic indole-based derivatives with a vast array of biological activities. nih.gov

The indole scaffold's significance stems from its ability to participate in various noncovalent interactions, such as hydrogen bonding, π–π stacking, and cation–π interactions, due to its aromaticity and the presence of the nitrogen-containing pyrrole (B145914) ring. nih.gov These interactions are crucial for the molecular recognition of biological targets like enzymes and receptors. nih.gov Consequently, indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and antihypertensive treatments. nih.govrsc.org For instance, indomethacin (B1671933) is a well-known anti-inflammatory drug, while vinca (B1221190) alkaloids derived from indole are potent anticancer agents. nih.gov The adaptability of the indole ring allows for the attachment of various substituents, which can fine-tune the compound's biological activity, leading to the discovery of new and more effective therapeutic agents. nih.gov

Contextualizing 7-Ethyl-1H-indol-6-amine: Distinctive Structural Features and Research Relevance

This compound is a specific substituted indole that has garnered interest in chemical research. Its structure is characterized by an ethyl group at the 7-position and an amino group at the 6-position of the indole ring. This particular substitution pattern influences its chemical properties and potential applications. The presence of the amino group, a basic functionality, and the ethyl group, which increases lipophilicity, can significantly impact the molecule's reactivity, solubility, and biological interactions.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. For instance, derivatives of 6-amino-1H-indole are explored for their potential in developing novel pharmaceuticals, particularly in the fields of anticancer and anti-inflammatory agents. chemimpex.com The ethyl group at the 7-position is also a feature in compounds investigated for various therapeutic applications. derpharmachemica.com The combination of these substituents in this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential pharmacological value.

Historical Development of Substituted Indoles Relevant to this compound

The history of indole chemistry is rich and dates back to the 19th century with the study of the dye indigo. wikipedia.org The first synthesis of indole was achieved in 1866 by Adolf von Baeyer. wikipedia.org Since then, numerous methods for synthesizing substituted indoles have been developed, each with its own advantages and limitations.

Several classical methods have been instrumental in the synthesis of a wide variety of indole derivatives:

Fischer Indole Synthesis (1883): This is one of the oldest and most reliable methods for preparing substituted indoles from the acid-catalyzed rearrangement of arylhydrazones. wikipedia.orgbyjus.com

Leimgruber–Batcho Indole Synthesis (1976): A high-yielding and popular method in the pharmaceutical industry for producing substituted indoles from o-nitrotoluenes. wikipedia.orgirjmets.com

Gassman Indole Synthesis: This one-pot reaction is used to synthesize substituted indoles from an aniline (B41778) and a ketone bearing a thioether substituent. wikipedia.org

Bartoli Indole Synthesis: This method utilizes the reaction of nitroarenes with vinyl Grignard reagents. rsc.org

Reissert Indole Synthesis: Involves the condensation of o-nitrotoluene with diethyl oxalate. rsc.org

Cadogan Indole Synthesis: A reductive cyclization of o-nitrophenyl-substituted compounds. rsc.org

These methods, along with more modern approaches, have enabled chemists to synthesize a vast library of substituted indoles, including those with substitution patterns similar to this compound, for further investigation and application. rsc.org

Scope and Objectives for Comprehensive Academic Inquiry into this compound

A comprehensive academic inquiry into this compound would aim to fully characterize its chemical and physical properties, develop efficient and scalable synthetic routes, and explore its potential applications in medicinal chemistry and materials science.

Key objectives for such an inquiry would include:

Detailed Physicochemical Characterization: Thoroughly determining its solubility, pKa, and spectroscopic properties (NMR, IR, MS).

Optimization of Synthesis: Developing and refining synthetic methodologies to produce this compound with high yield and purity. This could involve adapting existing methods or developing novel synthetic strategies.

Exploration of Chemical Reactivity: Investigating the reactivity of the indole core and its substituents to understand its potential for further functionalization and derivatization.

Investigation of Biological Activity: Screening this compound and its derivatives for a wide range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic structural modifications to understand the relationship between the chemical structure and biological activity.

By achieving these objectives, a deeper understanding of this compound's potential as a building block for new functional molecules and therapeutic agents can be realized.

Structure

2D Structure

3D Structure

Properties

CAS No. |

145594-45-2 |

|---|---|

Molecular Formula |

C10H12N2 |

Molecular Weight |

160.22 g/mol |

IUPAC Name |

7-ethyl-1H-indol-6-amine |

InChI |

InChI=1S/C10H12N2/c1-2-8-9(11)4-3-7-5-6-12-10(7)8/h3-6,12H,2,11H2,1H3 |

InChI Key |

OVBWFPUAOIOIMJ-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CC2=C1NC=C2)N |

Canonical SMILES |

CCC1=C(C=CC2=C1NC=C2)N |

Synonyms |

1H-Indol-6-amine,7-ethyl-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Ethyl 1h Indol 6 Amine and Analogous Indole Scaffolds

Refined Classical Indole (B1671886) Synthesis Approaches Applicable to 7-Ethyl-1H-indol-6-amine Precursors

Classical methods for indole synthesis remain cornerstones of organic synthesis, and ongoing research focuses on refining these protocols for improved efficiency, yield, and substrate scope, particularly for complex targets like 7-substituted-6-aminoindoles.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that forms an indole from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which isomerizes to an enamine. wikipedia.org Following protonation, a chim.itchim.it-sigmatropic rearrangement occurs, leading to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org Isotopic labeling has confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole. wikipedia.org

Recent studies have focused on the synthesis of 7-ethyltryptophol, a key intermediate for the anti-inflammatory drug Etodolac, using the Fischer indole synthesis with 2-ethylphenylhydrazine and 2,3-dihydrofuran. acs.orguq.edu.au Mechanistic investigations of this specific transformation have been conducted under continuous flow conditions to better understand and mitigate the formation of several undesired byproducts. acs.orguq.edu.auresearchgate.net While product yields were moderate (40-50%), the use of continuous flow represents a significant process intensification, offering better control over reaction parameters compared to batch processing. uq.edu.auresearchgate.net This approach is advantageous as it starts from inexpensive reagents and utilizes an environmentally benign solvent like methanol (B129727). acs.orguq.edu.au Furthermore, a straightforward extraction process can remove the majority of byproducts. acs.orguq.edu.au

| Parameter | Observation in 7-Ethyltryptophol Synthesis | Reference |

| Reactants | 2-ethylphenylhydrazine and 2,3-dihydrofuran | acs.orguq.edu.au |

| Product | 7-Ethyltryptophol | acs.orguq.edu.au |

| Reaction Type | Fischer Indole Synthesis | acs.orguq.edu.au |

| Process Type | Continuous Flow | acs.orguq.edu.auresearchgate.net |

| Solvent | Methanol | acs.orguq.edu.au |

| Yield | ~40-50% | uq.edu.auresearchgate.net |

| Key Challenge | Formation of multiple byproducts | acs.orguq.edu.au |

| Advantage | Use of inexpensive reagents and simplified byproduct removal | acs.orguq.edu.au |

Modifications to the classical Fischer synthesis, such as the Buchwald modification, utilize palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the key N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org

The Batcho-Leimgruber indole synthesis has become a popular alternative to the Fischer method, particularly because the required o-nitrotoluene precursors are often commercially available or readily synthesized. wikipedia.org This two-step process first involves the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring. wikipedia.org This method is advantageous for preparing indoles unsubstituted at the 2 and 3 positions. clockss.org

The synthesis proceeds by reacting an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and often a secondary amine like pyrrolidine, to form a β-nitroenamine intermediate. wikipedia.org This intermediate is then subjected to reductive cyclization to yield the indole. wikipedia.org A key advantage of this synthesis is its high yield and mild reaction conditions. wikipedia.org

Optimization for the synthesis of 6-aminoindole (B160974) derivatives would focus on the selection of the appropriate starting material (e.g., a 4-substituted-2-nitrotoluene where the substituent can be converted to an amino group) and the reductive cyclization step. A variety of reducing agents can be employed, offering flexibility in process optimization. wikipedia.org One-pot procedures have been developed to streamline the process, improving efficiency and reducing waste. journalijar.com

| Reducing Agent/System | Utility in Batcho-Leimgruber Synthesis | Reference |

| Raney Nickel and Hydrazine | Effective for reductive cyclization. | wikipedia.org |

| Palladium on Carbon (Pd/C) and H₂ | A common and effective catalytic hydrogenation method. | wikipedia.orgclockss.org |

| Iron in Acetic Acid | A classical and cost-effective reduction method. | wikipedia.orgclockss.org |

| Sodium Dithionite | A mild reducing agent suitable for sensitive substrates. | wikipedia.orgclockss.org |

| Titanium(III) Chloride | Can be used to control the reduction level by adjusting stoichiometry. | clockss.org |

| Stannous Chloride | An effective reducing agent for nitro groups. | wikipedia.org |

Beyond the Fischer and Batcho-Leimgruber syntheses, a multitude of other annulation (ring-forming) and cyclization reactions are employed to construct the indole core. These methods often provide access to specific substitution patterns that are difficult to achieve with more traditional approaches.

Electrophilic cyclization is a powerful tool for creating functionalized indoles. chim.it For instance, 2-alkynylanilines can undergo cyclization catalyzed by copper(II) or gold(III) to afford various indole derivatives. organic-chemistry.org Palladium-catalyzed reactions are also prevalent, such as the cyclization of N-aryl imines via oxidative C-H bond activation or the tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids. organic-chemistry.org

Recent advancements have also focused on metal-free cyclization conditions. chim.it Base-promoted annulation of o-alkynylanilines provides a convenient route to indoles. chim.it Furthermore, redox-neutral annulation cascades involving aminobenzaldehydes and indoles have been developed, proceeding through a condensation/1,5-hydride shift/ring-closure sequence to yield polycyclic indole structures. acs.org

| Reaction Name/Type | Description | Reference |

| Madelung Synthesis | Intramolecular cyclization of an N-phenylamide at high temperature with a strong base. | organic-chemistry.org |

| Tsuji-Trost Reaction | Palladium-catalyzed intramolecular allylic alkylation of indolyl allyl carbonates to form 3,4-fused indoles. | beilstein-journals.org |

| Pictet-Spengler Reaction | Acid-catalyzed reaction of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. | beilstein-journals.org |

| Larock Indole Synthesis | Palladium-catalyzed annulation of o-haloanilines with alkynes. | mdpi.com |

| Conia-ene Reaction | Tandem Michael addition/Conia-ene cyclization of 4-alkynyl indoles to furnish 3,4-annulated products. | acs.org |

Contemporary Synthetic Strategies for Functionalized Indole Derivatives

Modern synthetic chemistry seeks to build molecular complexity rapidly and efficiently. For indole synthesis, this has led to the development of innovative multi-component reactions and the expanded use of transition metal catalysis for precise functionalization.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, have emerged as powerful tools for generating libraries of structurally diverse compounds. arkat-usa.org While the use of indoles as partners in MCRs has been historically under-represented, recent years have seen significant growth in this area. arkat-usa.orgnih.gov

Various MCRs have been developed for the synthesis of complex, functionalized heterocyclic systems starting from simple indole derivatives. arkat-usa.org For example, a three-component reaction involving indole, dimedone, and 3-phenacylideneoxindoles can be used to synthesize functionalized indolin-2-ones. nih.gov Another approach involves the one-pot reaction of 3-cyanoacetyl indoles, aldehydes, and malononitrile (B47326) to produce indol-3-yl substituted pyran derivatives. nih.gov These reactions highlight the utility of MCRs in rapidly assembling complex molecular architectures from simple, readily available starting materials. nih.govchemrxiv.org Recently, an MCR has been reported for the modular assembly of indole-fused seven-membered heterocycles, which have shown promising anticancer activity. rsc.org

| MCR Type/Name | Reactants | Product Type | Reference |

| Mannich Reaction | Indole, aldehyde, and amine | Gramine derivatives | arkat-usa.org |

| Ugi Reaction | Indole-based acid, amine, aldehyde/ketone, and isocyanide | Densely functionalized, polycyclic azepino[5,4,3-cd]indoles | beilstein-journals.org |

| Jiang and Yan Reaction | Indole, dimedone, and 3-phenacylideneoxindole | Functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones | nih.gov |

| Ji et al. Reaction | 3-Cyanoacetyl indole, aldehyde, and malononitrile | Indol-3-yl substituted pyran derivatives | nih.gov |

| Indole-fused Heterocycle Assembly | Indole, formaldehyde, and amino hydrochloride | Indole-fused oxadiazepines and thiadiazepines | rsc.org |

Transition metal-catalyzed cross-coupling reactions involving C-H bond activation have become an indispensable strategy for the regioselective functionalization of the indole nucleus. mdpi.com While functionalization at the C2 and C3 positions of the indole ring is common due to the inherent reactivity of the pyrrole (B145914) moiety, direct functionalization at other positions, such as C7, is more challenging. rsc.org

Recent progress has demonstrated that directing group-assisted, transition-metal-catalyzed C-H activation is a powerful method for achieving site-selective functionalization. rsc.orgnih.gov This approach allows for the installation of various functional groups at specific positions on the indole scaffold, including the otherwise inert C7 position. rsc.org For example, rhodium(III)-catalyzed synthesis of indole derivatives from pyrimidyl-substituted anilines and diazo compounds has been reported. mdpi.com Similarly, cobalt(III)-catalyzed intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines provides an efficient route to indoles. mdpi.com These methods provide a direct and atom-economical way to create carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of decorated indole compounds. rsc.org

| Metal Catalyst | Reaction Type | Regioselectivity | Reference |

| Palladium | Sonogashira coupling/cyclization of 2-haloanilines with alkynes | Forms the indole core | mdpi.com |

| Palladium | Tandem addition/cyclization in aqueous medium | C3-alkylation | mdpi.com |

| Rhodium(III) | Reaction of pyrimidyl-substituted anilines with diazo compounds | Predominantly 6-substituted indoles from meta-substituted anilines | mdpi.com |

| Cobalt(III) | Intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines | Forms the indole core | mdpi.com |

| Copper(I) | Sonogashira cyclization | Forms the indole core | nih.gov |

| Ruthenium | Alkylation with alcohols | C3-alkylation | researchgate.net |

Green Chemistry Principles and Flow Chemistry Implementations in Indole Synthesis

The synthesis of indole scaffolds, fundamental to many areas of chemistry, is increasingly being guided by the principles of green chemistry to enhance sustainability. These principles focus on reducing waste, improving atom economy, utilizing safer solvents and reagents, and increasing energy efficiency. Multicomponent reactions (MCRs) for indole synthesis exemplify several green chemistry principles by design, offering high atom economy and a convergent approach that minimizes waste by incorporating most atoms from the starting materials into the final product. An innovative two-step MCR method assembles the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides under mild conditions, using ethanol (B145695) as a solvent and avoiding metal catalysts. This method aligns with principles such as waste prevention (1st principle), superior atom economy (2nd principle), use of renewable feedstocks like formic acid (7th principle), and energy efficiency with reactions running between 0 and 70 °C (6th principle). Other green approaches in indole synthesis include the use of ultrasound, microwave irradiation, ionic liquids, and water as a solvent to reduce reliance on volatile organic compounds.

Flow chemistry, or continuous flow synthesis, represents a significant technological advancement for implementing greener chemical processes in indole synthesis. This methodology offers substantial advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous intermediates, and superior scalability. The Fischer indole synthesis, a cornerstone of indole chemistry, has been successfully adapted to continuous flow systems. By utilizing high-temperature and high-pressure conditions in a flow reactor, reaction times can be dramatically reduced from hours in batch to mere minutes or even seconds in flow, leading to significant increases in productivity. For instance, the synthesis of indole-2-carboxylates via the Hemetsberger–Knittel synthesis saw reaction times drop from 2 hours in batch to approximately 1 minute in a flow system, with comparable yields. Flow chemistry also enables the telescoping of reaction sequences, where multiple synthetic steps are performed consecutively without isolating intermediates, further reducing waste and improving efficiency.

The integration of these sustainable methodologies is pivotal in modernizing the synthesis of complex indole derivatives.

| Green Chemistry Principle | Application in Indole Synthesis | Source(s) |

| Waste Prevention | Utilizing multicomponent reactions (MCRs) to reduce the number of synthetic steps. | |

| Atom Economy | MCRs incorporate the majority of atoms from reactants into the final indole product. | |

| Less Hazardous Synthesis | Avoiding toxic precursors like phenylhydrazine by using alternative starting materials such as anilines. | |

| Safer Solvents & Auxiliaries | Using ethanol or water as reaction solvents; performing solvent-free reactions. | |

| Energy Efficiency | Employing microwave irradiation or flow chemistry to reduce reaction times and energy consumption. | |

| Renewable Feedstocks | Using bio-renewable materials like formic acid in the synthetic pathway. |

Targeted Approaches for Introducing Ethyl and Amine Functionalities to the Indole Core

The synthesis of specifically substituted indoles like this compound requires precise control over the regioselectivity of C-H functionalization on the indole's benzene (B151609) ring. The inherent electronic properties of the indole nucleus favor reactions at the C2 and C3 positions of the pyrrole ring, making selective functionalization at the C4-C7 positions a significant synthetic challenge. To overcome this, chemists have developed targeted strategies that often rely on directing groups to steer catalysts to the desired position.

Strategies for C-7 Ethylation of Indole Ring Systems

Directing-group-assisted C-H activation has emerged as a powerful tool for the regioselective alkylation of the C7 position of indoles. This approach involves temporarily installing a directing group (DG) on the indole nitrogen (N1 position), which then coordinates to a transition metal catalyst and positions it in close proximity to the C7-H bond, facilitating its cleavage and subsequent functionalization.

A variety of directing groups have been successfully employed, including pivaloyl (Piv) and various phosphine-related groups like N-P(O)tBu2 and N-PtBu2. Transition metals such as rhodium, iridium, and zirconium are commonly used to catalyze these transformations. For instance, rhodium-catalyzed C7-alkenylation and alkylation of N-pivaloylindoles have been achieved with good to excellent yields using reactants like acrylates and α,β-unsaturated ketones. While these methods demonstrate general C-C bond formation, they are directly applicable to ethylation by selecting an appropriate ethylating agent.

Another strategy involves a directing-group-free approach mediated by cationic zirconium complexes, which provides a straightforward method to install alkyl groups at the C7-position. Furthermore, metal-free strategies have been developed, such as a chelation-assisted aromatic C-H borylation using simple BBr3. This method selectively installs a boron species at the C7 position, which can then be subjected to cross-coupling reactions (e.g., Suzuki coupling) with an ethylating agent to introduce the desired ethyl group.

| Catalyst System | Directing Group | Alkylating Agent Type | Key Features | Source(s) |

| Cationic Zirconium Complexes | None | Alkyl Carboxylic Acids | Directing-group-free, uses non-toxic alkyl source. | |

| Rhodium(III) | N-Pivaloyl | Acrylates, Styrenes | High regioselectivity for C7. | |

| Iridium(III) | 4-Amino group | Allylic Esters | Enantioselective C7-allylic alkylation. | |

| N-Heterocyclic Carbene (NHC) | 4-Amino group | α-Bromoenals | Organocatalytic, enantioselective. | |

| BBr₃ (Metal-free) | N-Pivaloyl | - (via borylation) | Metal-free C-H borylation for subsequent coupling. |

Regioselective Amination Methodologies for C-6 Position of Indole Derivatives

Introducing an amine group regioselectively at the C6 position of the indole core is another synthetic hurdle. Similar to C7 functionalization, strategies often rely on directing groups to achieve the desired selectivity. The N–P(O)tBu₂ directing group, for example, has been shown to facilitate copper-catalyzed C6-arylation, demonstrating its ability to direct functionalization to this position. While this is an arylation reaction, the principle can be extended to amination reactions using appropriate nitrogen sources and catalytic systems.

Ruthenium-catalyzed remote C6-selective C–H alkylation has been reported using an N-pyrimidinyl directing group in conjunction with an ester directing group at the C3 position. This dual directing group strategy effectively activates the remote C6 position. Mechanistic studies suggest a pathway involving C2-cyclometalation followed by remote σ-activation.

Direct C-H amination methodologies are also being developed. While direct C6-amination remains less common than functionalization at other positions, related transformations provide a blueprint. For example, iridium-catalyzed C7-amination of N-pivaloylindoles with sulfonoazides as the nitrogen source proceeds in good to excellent yields. Adapting such catalytic systems with different directing groups or substitution patterns on the indole could potentially achieve C6 selectivity. Alternative approaches involve building the indole ring from a pre-functionalized benzene precursor that already contains a nitrogen functionality at the position that will become C6 of the final indole structure.

Convergent and Divergent Synthetic Pathways for Assembling this compound

The assembly of a polysubstituted molecule like this compound can be approached through either convergent or divergent synthetic pathways.

A divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of different products. In this context, one could start with a 6-aminoindole or a 7-ethylindole (B1586515) core.

Path A (Divergent from 6-aminoindole): Starting with a 6-aminoindole derivative (with the amine group protected), a C7-ethylation reaction would be performed using one of the C-H activation methodologies described in section 2.3.1. Final deprotection of the amine would yield the target molecule.

Path B (Divergent from 7-ethylindole): Starting with 7-ethylindole, a regioselective C6-amination would be carried out. This would likely require the installation of a directing group on the indole nitrogen to guide the amination catalyst to the C6 position, as detailed in section 2.3.2. Subsequent removal of the directing group would furnish this compound.

Both strategies rely heavily on the robust and regioselective C-H functionalization methods developed for the indole nucleus. The choice between a convergent and divergent approach would depend on factors such as the availability of starting materials, the efficiency of the key bond-forming reactions, and the desire to create a library of related analogs.

Advanced Spectroscopic and Analytical Characterization of 7 Ethyl 1h Indol 6 Amine

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete and unambiguous picture of the molecular structure can be assembled.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. For 7-Ethyl-1H-indol-6-amine, the spectrum is anticipated to show distinct signals for the indole (B1671886) ring protons, the amine protons, and the ethyl substituent protons. The electron-donating nature of the amine group at the C6 position and the alkyl nature of the ethyl group at the C7 position significantly influence the chemical shifts of the aromatic protons.

The protons on the pyrrole (B145914) ring (H2 and H3) are expected to appear in their characteristic regions, though slightly influenced by the benzene (B151609) ring substituents. The aromatic protons H4 and H5 are expected to be shifted upfield due to the strong electron-donating effect of the adjacent amino group. The ethyl group will present as a characteristic triplet and quartet pattern, and the amine and indole N-H protons will likely appear as broad singlets, the positions of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on standard indole chemical shifts and established substituent effects in a non-polar solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (N-H) | ~ 8.0 - 8.2 | broad singlet | - |

| H2 | ~ 7.1 - 7.2 | triplet | J ≈ 2.5 - 3.0 |

| H3 | ~ 6.4 - 6.5 | triplet | J ≈ 2.5 - 3.0 |

| H4 | ~ 7.0 - 7.1 | doublet | J ≈ 8.0 - 8.5 |

| H5 | ~ 6.6 - 6.7 | doublet | J ≈ 8.0 - 8.5 |

| NH₂ (amine) | ~ 3.5 - 4.0 | broad singlet | - |

| -CH₂- (ethyl) | ~ 2.7 - 2.8 | quartet | J ≈ 7.5 |

| -CH₃ (ethyl) | ~ 1.2 - 1.3 | triplet | J ≈ 7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Definitive Carbon Skeleton Assignment

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The substituent effects of the amino and ethyl groups are pronounced in the ¹³C spectrum. The C6 carbon, directly attached to the electron-donating amino group, is expected to be significantly shielded (shifted upfield). Conversely, the carbons of the ethyl group will appear in the aliphatic region of the spectrum. The positions of the quaternary carbons (C3a, C6, C7, C7a) are crucial for confirming the substitution pattern. acs.org

Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on standard indole chemical shifts and established substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 123 - 125 |

| C3 | ~ 101 - 103 |

| C3a | ~ 127 - 129 |

| C4 | ~ 120 - 122 |

| C5 | ~ 110 - 112 |

| C6 | ~ 140 - 142 |

| C7 | ~ 118 - 120 |

| C7a | ~ 134 - 136 |

| -CH₂- (ethyl) | ~ 20 - 22 |

| -CH₃ (ethyl) | ~ 14 - 16 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential. rsc.org

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key expected correlations include those between the adjacent aromatic protons H4 and H5, and between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in Table 1 to the carbon signals in Table 2 (e.g., H4 to C4, H5 to C5, ethyl -CH₂- proton to its carbon, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular framework. Expected key correlations for this compound would include:

The ethyl -CH₂- protons to carbons C6, C7, and C7a.

The H5 proton to carbons C3a, C4, and C7.

The indole N-H proton (H1) to carbons C2, C3, C7a, and C3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. A key expected correlation would be between the ethyl -CH₂- protons and the aromatic H5 proton, confirming their spatial proximity on the ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be characterized by distinct absorption bands corresponding to the various functional groups. The N-H stretching region is particularly informative, expected to show three distinct peaks: one for the indole N-H and two (symmetric and asymmetric) for the primary amine (-NH₂) group. researchgate.net The spectrum would also feature aromatic and aliphatic C-H stretching, as well as characteristic aromatic C=C stretching vibrations in the fingerprint region. researchgate.netresearchgate.net

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Indole N-H | ~ 3400 - 3450 | Medium |

| Asymmetric N-H Stretch | Primary Amine | ~ 3350 - 3400 | Medium |

| Symmetric N-H Stretch | Primary Amine | ~ 3250 - 3300 | Medium |

| Aromatic C-H Stretch | C-H (Aryl) | ~ 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | C-H (Alkyl) | ~ 2850 - 2960 | Medium-Strong |

| Aromatic C=C Stretch | C=C (Aryl) | ~ 1580 - 1620 | Strong |

| N-H Bend | Primary Amine | ~ 1550 - 1600 | Strong |

| C-N Stretch | C-N (Aryl) | ~ 1250 - 1350 | Strong |

Raman Spectroscopy Applications in Indole Derivative Characterization

Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to non-polar bonds and symmetric vibrations. For indole derivatives, Raman spectroscopy is highly effective for characterizing the vibrations of the aromatic ring system. nih.gov The indole ring breathing modes typically produce very strong and sharp signals, which are diagnostic for the indole core. researchgate.net Aromatic C-H stretching and the symmetric vibrations of the ethyl group would also be expected to be Raman active. This technique provides a valuable molecular fingerprint, confirming the presence and substitution pattern of the indole nucleus.

Table 4: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | C-H (Aryl) | ~ 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | C-H (Alkyl) | ~ 2850 - 2960 | Strong |

| Indole Ring Breathing | Aromatic Ring | ~ 1300 - 1400 | Very Strong |

| Aromatic C=C Stretch | C=C (Aryl) | ~ 1580 - 1620 | Strong |

| Indole Ring In-Phase Breathing | Aromatic Ring | ~ 750 - 770 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound (C₁₀H₁₂N₂), techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed. nih.govresearchgate.net HRMS analysis furnishes the experimental mass of the molecular ion, which can be compared against the theoretical value, with deviations typically in the low parts-per-million (ppm) range.

The analysis provides not only the precise mass of the parent molecule, often observed as protonated ([M+H]⁺) or other adducts, but also reveals characteristic fragmentation patterns upon tandem mass spectrometry (MS/MS). The fragmentation of this compound is expected to be influenced by the stable indole core and the ethyl substituent. A primary fragmentation pathway for aromatic ethyl groups involves the loss of a methyl radical (•CH₃) via benzylic cleavage, which would result in a stable cation. youtube.com The indole ring itself is relatively stable, but characteristic fragments can arise from its cleavage under higher energy conditions. nih.govresearchgate.net

Table 1: Predicted HRMS Data for this compound

| Ion/Fragment Formula | Adduct/Loss | Theoretical m/z |

|---|---|---|

| C₁₀H₁₂N₂ | [M]⁺ | 160.1000 |

| C₁₀H₁₃N₂ | [M+H]⁺ | 161.1073 |

| C₁₀H₁₂N₂Na | [M+Na]⁺ | 183.0893 |

Note: Data is theoretical and serves as a representative example of expected HRMS results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions. The spectrum of this compound is dominated by the chromophore of the indole ring system. The electronic transitions are typically π → π* in nature, arising from the conjugated aromatic system.

Substituted indoles generally exhibit two or three distinct absorption bands. researchgate.netdergipark.org.tr The presence of the amino (-NH₂) and ethyl (-CH₂CH₃) groups on the benzene portion of the indole ring can cause shifts in the wavelength of maximum absorbance (λmax) compared to the parent indole molecule. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift due to its electron-donating nature extending the conjugation. dergipark.org.tr Spectra are typically recorded in a solvent such as ethanol (B145695) or acetonitrile.

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength Range (nm) | Type of Transition | Associated Chromophore |

|---|---|---|

| ~220-240 | π → π* | Benzene-like transition |

| ~270-290 | π → π* | Indole aromatic system |

Note: These values are estimations based on the analysis of similar indole derivatives. dergipark.org.trumaine.edu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Parameters

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, it reveals details about the crystal packing, including intermolecular interactions like hydrogen bonding and π–π stacking.

As of the current literature, a crystal structure for this compound has not been reported. However, if suitable single crystals were obtained, the analysis would yield detailed structural parameters. For illustrative purposes, typical parameters obtained from the analysis of a substituted indole derivative are presented below. mdpi.com Such data would confirm the planarity of the indole ring and the orientation of the ethyl and amine substituents relative to the ring.

Table 3: Illustrative X-ray Crystallography Data Parameters (Based on a Substituted Indole)

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal lattice system. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | a = 6.2, b = 26.0, c = 12.5 |

| β (°) | Unit cell angle. | 93.2° |

| C-N Bond Length (Å) | Average length of a C-N bond in the indole ring. | ~1.38 Å |

Note: The values in this table are for a different indole-containing compound and are provided for exemplary purposes only. mdpi.com

Chromatographic and Electrophoretic Techniques for Purity Assessment, Separation, and Isomer Analysis (e.g., HPLC, GC-MS, LC-MS)

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile compounds. sepscience.comrsc.org A reversed-phase C18 column is typically used, which separates compounds based on their hydrophobicity. nih.govmdpi.com The purity is generally determined using a UV detector, where the area of the main peak is compared to the total area of all peaks in the chromatogram. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. researchgate.netnih.gov This is particularly useful for identifying and quantifying the target compound in complex mixtures and for detecting trace-level impurities. The method can be optimized for high throughput and sensitivity, making it suitable for various stages of chemical research. helixchrom.comnih.gov

Table 4: Typical HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Column Temperature | 25 °C |

Table 5: Typical LC-MS Method for Separation and Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Aqueous Formic Acid |

| Mobile Phase B | Methanol (B129727) |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| MRM Transition | e.g., m/z 161.1 → 145.1 |

Theoretical and Computational Investigations of 7 Ethyl 1h Indol 6 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and structural parameters of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Calculations are often performed using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. ijrar.orgnih.gov

The first step in a theoretical investigation is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 7-Ethyl-1H-indol-6-amine, the geometry optimization would reveal key bond lengths, bond angles, and dihedral angles. Substituents on the indole (B1671886) ring can cause notable changes in the molecular parameters compared to the parent indole structure. ijrar.org The resulting optimized geometry provides the foundation for all subsequent calculations.

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, N-H stretching, or ring deformations. ijrar.org

The electronic structure analysis provides information on the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP)

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| N1-C2 | 1.375 | C2-N1-C7a | 108.5 |

| C6-N2 | 1.390 | C5-C6-N2 | 121.0 |

| C7-C1' | 1.510 | C7a-C7-C1' | 122.5 |

| N1-H1 | 1.010 | H2-N2-H3 | 115.0 |

| C1'-C2' | 1.535 | C7-C1'-C2' | 112.0 |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. rsc.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are critical parameters. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This indicates higher polarizability and a greater ease of undergoing chemical reactions. Conversely, a large band gap implies high kinetic stability and low chemical reactivity. nih.gov For this compound, the electron-donating amine (-NH2) and ethyl (-CH2CH3) groups are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. The distribution of these orbitals shows the most probable sites for such reactions. nih.gov

Table 2: Calculated FMO Energies and Related Parameters for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -5.25 |

| LUMO Energy (ELUMO) | -0.80 |

| HOMO-LUMO Energy Gap (ΔE) | 4.45 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with nucleophilic character.

Blue Regions: Indicate positive electrostatic potential, electron-deficient. These areas are prone to nucleophilic attack and represent electrophilic character.

Green Regions: Represent neutral or zero potential.

For this compound, the MEP map would likely show regions of high negative potential (red) around the nitrogen atom of the amine group (position 6) and, to a lesser extent, the nitrogen atom of the indole ring. These are the primary nucleophilic sites. The most positive potential (blue) would be concentrated on the hydrogen atoms attached to these nitrogens (the amine and N-H protons), marking them as the primary electrophilic sites. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov

Table 3: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N2 (amine) | π* (C5-C6) | 45.8 |

| LP (1) N1 (indole) | π* (C2-C3) | 38.2 |

| σ (C7-C1') | π* (C7-C7a) | 5.1 |

| σ (C1'-H) | σ* (C7-C1') | 2.5 |

LP denotes a lone pair orbital; π and σ* denote antibonding orbitals.

Based on the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors are derived from conceptual DFT.

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

High chemical hardness indicates low reactivity, while high chemical softness suggests high reactivity. The electrophilicity index measures the ability of a molecule to accept electrons. Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the reactivity of specific atomic sites within the molecule.

Table 4: Global Reactivity Descriptors for this compound (all values in eV)

| Descriptor | Value |

|---|---|

| Chemical Potential (μ) | -3.025 |

| Chemical Hardness (η) | 2.225 |

| Global Softness (S) | 0.225 |

| Electrophilicity Index (ω) | 2.056 |

Molecular Modeling and Dynamics Simulations for Conformational Space and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and, specifically, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. dntb.gov.ua MD simulations are particularly useful for exploring the conformational space and understanding the influence of the surrounding environment, such as a solvent. nih.govmdpi.com

For this compound, MD simulations can be used to investigate the rotational freedom of the ethyl group at position 7 and the amine group at position 6. These simulations would reveal the most populated (i.e., most stable) conformations of these substituent groups and the energy barriers between different conformational states.

Furthermore, performing MD simulations in an explicit solvent, like water, allows for the study of solvent effects. The simulations can model how water molecules arrange around the solute and form hydrogen bonds with the amine and indole N-H groups. This solvation shell can significantly influence the molecule's conformation and reactivity compared to the gas phase calculations described earlier. Analysis of the simulation trajectories can provide information on properties like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to characterize the solvation structure. nih.govnih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure and flexibility of this compound. The presence of the rotatable ethyl group at the C7 position and the amine group at the C6 position gives rise to multiple possible conformations, each with a distinct energy level.

Theoretical methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule. By systematically rotating the key dihedral angles—such as the C8-C7-C(ethyl)-C(ethyl) angle of the ethyl group and the C5-C6-N(amine)-H angle of the amine group—researchers can identify stable, low-energy conformers. The results of such an analysis typically show that the orientation of the ethyl group relative to the indole ring is a critical determinant of conformational stability. Steric hindrance between the ethyl group, the amine group, and the hydrogen atom on the pyrrole (B145914) nitrogen (N1) influences the preferred geometry.

An energy landscape plot would reveal the global minimum energy conformation, representing the most probable structure of the molecule in the gas phase, as well as other local minima separated by specific energy barriers.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data representative of a typical conformational analysis.

| Conformer | Dihedral Angle (C8-C7-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) at 298K |

| 1 (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75.3 |

| 2 (Local Minimum) | 65° (gauche) | 1.25 | 14.5 |

| 3 (Local Minimum) | -65° (gauche) | 1.25 | 10.2 |

Molecular Dynamics Simulations for Dynamic Behavior and Stability in Different Environments

Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of this compound, providing insights into its structural fluctuations and stability in various environments, such as in a vacuum, in aqueous solution, or interacting with a biological target. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that approximates the potential energy. mdpi.com

MD trajectories for this compound can reveal how the molecule explores its conformational space over time. Key metrics analyzed from these simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov For instance, simulations in a water box would demonstrate the formation and dynamics of hydrogen bonds between the amine and indole N-H groups and the surrounding water molecules, which can significantly impact the molecule's solubility and effective conformation.

Table 2: Typical Parameters for an MD Simulation of this compound in Water This table outlines common settings for a molecular dynamics simulation.

| Parameter | Value/Description |

| Force Field | GAFF (General Amber Force Field) |

| Water Model | TIP3P |

| System Size | ~3000 water molecules |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 200 ns |

| Integration Timestep | 2 fs |

Solvent Effects on Electronic Structure and Reactivity using Implicit and Explicit Solvation Models

The surrounding solvent can profoundly influence the electronic properties and reactivity of a solute molecule. Computational methods model these effects using either implicit or explicit solvation models. researchgate.net

Explicit models, often used in MD simulations, involve simulating individual solvent molecules. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive way to study solvation effects on electronic structure. researchgate.net

For this compound, calculations using these models can predict how properties like the molecular dipole moment, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential change in solvents of varying polarity (e.g., from nonpolar hexane (B92381) to polar water). Studies on related azaindole molecules have shown that protic solvents like methanol (B129727) or ethanol (B145695) can mediate tautomerization reactions, a phenomenon that could also be investigated for this compound using these computational approaches. researchgate.net Generally, polar solvents are expected to stabilize charge separation, potentially lowering the HOMO-LUMO gap and altering the molecule's reactivity profile.

Table 3: Illustrative Solvent Effects on Calculated Properties of this compound (using an Implicit Model) This table shows hypothetical data on how key electronic properties might change with solvent polarity.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 2.15 | 5.80 |

| Toluene | 2.4 | 2.85 | 5.62 |

| Ethanol | 24.5 | 3.98 | 5.35 |

| Water | 80.1 | 4.21 | 5.28 |

Predictive Spectroscopic Parameter Calculations (e.g., simulated NMR chemical shifts, IR frequencies)

Quantum chemical calculations, particularly DFT, are highly effective in predicting spectroscopic parameters. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structure.

Simulated NMR Spectra: The magnetic shielding tensors for each nucleus can be calculated, which are then converted into NMR chemical shifts (δ). Theoretical ¹H and ¹³C NMR spectra for this compound can be generated. The predicted chemical shifts for the aromatic protons on the indole ring, the protons of the ethyl and amine groups, and the distinct carbon signals can be compared with experimental data to validate the computed structure. researchgate.netiaea.org

Simulated IR Spectra: The same DFT methods can be used to calculate the vibrational frequencies and their corresponding intensities, generating a theoretical infrared (IR) spectrum. researchgate.net For this compound, characteristic vibrational modes would include the N-H stretches of the indole and amine groups, C-H stretches of the aromatic ring and the ethyl group, and various C-C and C-N stretching and bending modes within the bicyclic indole core. researchgate.net Comparing the calculated frequencies with experimental IR data helps in the assignment of spectral bands to specific molecular motions. researchgate.net

Table 4: Illustrative Predicted Spectroscopic Data for this compound This table provides examples of predicted NMR chemical shifts and IR frequencies.

| Parameter | Predicted Value | Description |

| ¹H NMR Chemical Shift | ||

| δ(H) | ~10.5 ppm | Indole N1-H |

| δ(H) | ~7.0-7.5 ppm | Aromatic C-H |

| δ(H) | ~4.5 ppm | Amine NH₂ |

| δ(H) | ~2.8 ppm | Ethyl -CH₂- |

| δ(H) | ~1.3 ppm | Ethyl -CH₃ |

| ¹³C NMR Chemical Shift | ||

| δ(C) | ~100-140 ppm | Aromatic Carbons |

| δ(C) | ~22 ppm | Ethyl -CH₂- |

| δ(C) | ~15 ppm | Ethyl -CH₃ |

| IR Frequency | ||

| ν | ~3450 cm⁻¹ | Indole N-H stretch |

| ν | ~3350 cm⁻¹ | Amine N-H symmetric stretch |

| ν | ~2960 cm⁻¹ | Ethyl C-H stretch |

| ν | ~1600 cm⁻¹ | Aromatic C=C stretch |

Reaction Pathways and Mechanistic Insights Involving 7 Ethyl 1h Indol 6 Amine and Its Synthetic Intermediates

Elucidation of Specific Reaction Mechanisms for the Synthesis of 7-Ethyl-1H-indol-6-amine and Precursors

The most established and versatile method for constructing the indole (B1671886) core is the Fischer indole synthesis, discovered in 1883. wikipedia.orgbyjus.com This reaction remains a primary strategy for producing substituted indoles. researchgate.net A plausible and mechanistically sound pathway for the synthesis of this compound utilizes this method, beginning with a suitably substituted phenylhydrazine (B124118) precursor.

The synthesis logically proceeds in two main stages:

Formation of a 7-ethyl-6-nitroindole intermediate via the Fischer synthesis.

Reduction of the nitro group to the target 6-amino functionality.

The mechanism of the Fischer indole synthesis itself is a well-studied, multi-step sequence initiated under acidic conditions. wikipedia.orgnih.gov The key steps are as follows:

Phenylhydrazone Formation : The reaction begins with the acid-catalyzed condensation of a substituted phenylhydrazine, in this case, (2-ethyl-5-nitrophenyl)hydrazine, with an aldehyde or ketone (e.g., acetaldehyde (B116499) or pyruvic acid). This step eliminates a molecule of water to form a stable phenylhydrazone intermediate. byjus.comalfa-chemistry.com

Tautomerization to Ene-hydrazine : The phenylhydrazone undergoes tautomerization to its enamine isomer, known as an ene-hydrazine. This step is crucial as it sets up the molecule for the subsequent rearrangement. wikipedia.orgalfa-chemistry.com

mdpi.commdpi.com-Sigmatropic Rearrangement : Following protonation of the ene-hydrazine, the molecule undergoes the key mechanistic step: an irreversible mdpi.commdpi.com-sigmatropic rearrangement. byjus.com This concerted pericyclic reaction breaks the weak N-N bond and forms a new C-C bond between the benzene (B151609) ring and the enamine carbon, resulting in a di-imine intermediate. wikipedia.orgbyjus.com Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring. wikipedia.orgnih.gov

Aromatization and Cyclization : The di-imine intermediate rapidly tautomerizes to regain the aromaticity of the benzene ring, forming an amino-imine or anilino-imine. byjus.comyoutube.com The nucleophilic amine then attacks the imine carbon in an intramolecular fashion to form a five-membered ring, yielding a cyclic aminoacetal (or aminal) intermediate. wikipedia.orgbyjus.com

Ammonia (B1221849) Elimination : Under the acidic conditions, the cyclic intermediate eliminates a molecule of ammonia (NH₃). This final step is driven by the formation of the highly stable, aromatic indole ring system, yielding 7-ethyl-6-nitroindole. wikipedia.orgnih.govalfa-chemistry.com

Reduction : The resulting 7-ethyl-6-nitroindole is then subjected to standard reduction conditions, such as catalytic hydrogenation with Raney nickel, to convert the nitro group into the final 6-amine functionality, affording this compound. zenodo.org

Identification and Characterization of Key Reaction Intermediates and Transition States

The multi-step nature of the Fischer indole synthesis involves several distinct and characterizable intermediates. byjus.com Understanding these species is critical for optimizing reaction conditions and explaining pathway selectivity.

Phenylhydrazone : This is the initial product formed from the condensation of the phenylhydrazine and a carbonyl compound. Phenylhydrazones are often stable, crystalline solids that can be isolated before proceeding with the cyclization step. youtube.com

Ene-hydrazine : The tautomer of the phenylhydrazone, this enamine intermediate is less stable but is the active species in the key rearrangement step. Its formation is a necessary prerequisite for the mdpi.commdpi.com-sigmatropic shift. wikipedia.orgalfa-chemistry.com

Di-imine : Formed immediately after the C-C bond-forming rearrangement, this intermediate is typically transient. Its structure contains two imine functionalities and a non-aromatic cyclohexadiene ring. byjus.com

Cyclic Aminoacetal (Aminal) : This five-membered heterocyclic intermediate results from the intramolecular cyclization of the rearomatized anilino-imine. It is the immediate precursor to the final indole before the elimination of ammonia. wikipedia.org

Influence of Catalytic Systems and Reaction Conditions on Pathway Selectivity and Product Distribution

The choice of catalyst and reaction conditions has a profound impact on the efficiency and outcome of the Fischer indole synthesis. The reaction requires an acid catalyst to facilitate the various protonation and dehydration steps. researchgate.net

Catalytic Systems: A wide array of both Brønsted and Lewis acids have been successfully employed to catalyze the reaction. wikipedia.orgmdpi.com

Brønsted Acids : Commonly used catalysts include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), and polyphosphoric acid (PPA). researchgate.net PPA has been shown to be particularly effective for cyclizing phenylhydrazones with electron-withdrawing groups, such as the nitro group present in the precursor to this compound. zenodo.org

Lewis Acids : Zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃) are also potent catalysts for the synthesis. researchgate.netalfa-chemistry.commdpi.com ZnCl₂ is one of the most frequently used catalysts. alfa-chemistry.com

The role of the acid is multifaceted: it catalyzes the initial hydrazone formation, the tautomerization to the ene-hydrazine, and the final elimination of ammonia from the cyclic aminal intermediate. byjus.com

Reaction Conditions: The presence of electron-withdrawing groups, like the nitro group on the phenylhydrazine precursor, deactivates the aromatic ring. This makes the crucial C-C bond-forming rearrangement step more difficult, often necessitating stronger acids and higher reaction temperatures to achieve good yields. mdpi.comzenodo.org In some cases, reactions with nitro-substituted phenylhydrazines fail under mild conditions but proceed with stronger acid mixtures (e.g., acetic acid/HCl) or at reflux temperatures. nih.govmdpi.com The instability of intermediates at high temperatures can also lead to the formation of undesired byproducts through polymerization or decomposition, requiring a careful balance of conditions. nih.govmdpi.com

| Catalyst Type | Examples | Role and Characteristics |

|---|---|---|

| Brønsted Acids | H₂SO₄, HCl, PPA, PTSA | Protonate intermediates to facilitate tautomerization and elimination steps. PPA is highly effective for deactivated substrates. wikipedia.orgzenodo.org |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Coordinate with carbonyl and nitrogen atoms to facilitate condensation and cyclization. wikipedia.orgmdpi.com |

Investigations into Regioselectivity, Chemoselectivity, and Stereoselectivity in Functionalization Reactions

The this compound molecule possesses multiple reactive sites, making selective functionalization a key challenge. The principles of selectivity determine the outcome of subsequent reactions on the pre-formed indole core.

Regioselectivity : This refers to the specific position at which a reaction occurs.

Pyrrole (B145914) Ring : The indole ring is an electron-rich heterocycle. Electrophilic aromatic substitution preferentially occurs at the C3 position, which has the highest electron density. minia.edu.eg If the C3 position is blocked, substitution may occur at the C2 position.

Benzene Ring : Functionalization of the benzene portion is directed by the existing ethyl and amino substituents. Both the C7-ethyl group and the C6-amino group are activating, ortho-, para-directing groups. Their combined influence would strongly direct incoming electrophiles to the C5 position, and to a lesser extent, the C4 position. Transition metal-catalyzed C-H activation, often employing directing groups on the indole nitrogen, can provide pathways to functionalize otherwise less reactive positions like C4 or C7. researchgate.net

Chemoselectivity : This concerns the selective reaction of one functional group in the presence of others. The target molecule contains an indole N-H, an aromatic primary amine (C6-NH₂), and the electron-rich heterocyclic ring.

Acylation : Acylation reactions (e.g., with acetyl chloride) would likely occur preferentially at the more nucleophilic C6-amino group rather than the less nucleophilic indole nitrogen.

Alkylation : Alkylation can be more complex, with potential for reaction at the C6-amine, the indole N1-nitrogen, or the C3-carbon, depending on the specific reagents and conditions (e.g., base and electrophile used).

Diazotization : The C6-amino group can be selectively converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide variety of other functional groups, demonstrating high chemoselectivity.

Stereoselectivity : This is relevant when new chiral centers are created. While the synthesis of this compound itself does not generate a stereocenter, subsequent functionalization reactions could. For example, an asymmetric catalytic reaction to add a substituent to the C3 position could potentially generate a chiral product, and the development of enantioselective Fischer indole syntheses using chiral catalysts is an active area of research. chemistryviews.org

Kinetics and Thermodynamics of Reactions Involving this compound Functional Groups

While specific thermodynamic and kinetic data for this compound are not widely published, the reactivity can be inferred from studies of the Fischer indole synthesis and the known properties of its constituent functional groups.

Kinetics : The rate of the Fischer indole synthesis is heavily influenced by the electronic properties of the substituents on the phenylhydrazine ring. youtube.com

The rate-determining step is generally considered to be the mdpi.commdpi.com-sigmatropic rearrangement. nih.gov

Electron-withdrawing groups, such as the nitro group in the precursor (7-ethyl-6-nitroindole), decrease the electron density of the aromatic ring. This disfavors the rearrangement, slowing the reaction rate and often requiring more forcing conditions (higher temperature, stronger acid) to proceed efficiently. mdpi.comyoutube.com

Conversely, the final reduction of the nitro group to the C6-amino group in the target molecule would significantly increase the electron-donating character of the benzene ring. This means that any subsequent electrophilic substitution reactions on the benzene portion of this compound would be expected to be kinetically faster than on its nitro-indole precursor.

Derivatives of 7 Ethyl 1h Indol 6 Amine and Advanced Structure Activity Relationship Sar Studies

Systematic Synthesis of Analogs with Targeted Modifications at N-1, C-2, C-3, C-6 (amine), C-7 (ethyl), and Benzene (B151609) Ring Positions

The synthesis of analogs of 7-Ethyl-1H-indol-6-amine involves targeted chemical modifications across the indole (B1671886) ring system to probe the structural requirements for biological activity. These modifications are strategically placed to alter the molecule's size, shape, and electronic properties.

N-1 Position (Indole Nitrogen): The indole nitrogen is a common site for substitution to modulate pharmacokinetic properties. Alkylation is a frequent strategy, as demonstrated in the synthesis of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives. drugbank.comnih.gov A general procedure involves reacting the parent indole with an appropriate alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF. mdpi.com This allows for the introduction of various side chains, influencing receptor interaction and metabolic stability.

C-2 and C-3 Positions: The pyrrole (B145914) part of the indole ring is reactive and allows for diverse functionalization. For instance, new 3-ethyl-1H-indole derivatives have been synthesized incorporating pharmacophores like imidazolidinone to target specific enzymes such as COX-2. ajchem-a.comresearchgate.net These syntheses often start from a substituted indole precursor, followed by reactions to build the desired functionality at the C-3 position.

C-6 Amine Group: The amino group at the C-6 position is a key functional handle for derivatization. It can be acylated, alkylated, or used as a point of attachment for larger substituents to explore the binding pocket of a target protein. The synthesis of a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amines highlights the importance of substitutions at this position for achieving high potency and selectivity, for example, as 5-HT(1D) agonists. drugbank.comnih.gov

C-7 Ethyl Group and Benzene Ring Positions (C-4, C-5): Modifications on the benzene portion of the indole nucleus are critical for fine-tuning electronic properties and steric interactions. Aryl free-radicals have been generated at the C-7 position of ethyl indole-2-carboxylates to create intramolecular cyclizations, leading to novel, complex structures like duocarmycin analogues. mdpi.com Furthermore, a range of structural variants can be synthesized with both electron-withdrawing (e.g., F, Cl, NO2) and electron-donating (e.g., OCH3) groups at the C-4, C-5, C-6, and C-7 positions to systematically study their impact on activity. acs.org

A general approach for N-alkylation is summarized below:

| Step | Procedure | Reagents | Conditions |

|---|---|---|---|

| 1 | Mixing of Reactants | Indole derivative, Alkyl halide, Potassium carbonate, Sodium iodide | Stirred in DMF solvent |

| 2 | Reaction | - | 50 °C for 24 hours |

| 3 | Work-up | Solvent evaporation, Washing with ethyl acetate (B1210297) and brine | - |

| 4 | Purification | Concentration in vacuo, Chromatography | - |

Rational Design Principles for Novel this compound Derivatives with Enhanced or Modified Activity

The design of novel indole derivatives is guided by established medicinal chemistry principles aimed at improving potency, selectivity, and pharmacokinetic profiles.

One primary strategy is molecular hybridization , which involves combining the indole scaffold with other known pharmacophores to create a single molecule with potentially synergistic or additive effects. nih.govmdpi.com For example, pairing the indole core with other heterocyclic rings like pyrazole (B372694) or pyrimidine (B1678525) has been used to generate compounds with enhanced antioxidant properties. nih.gov This approach aims to interact with multiple biological targets or different sites on a single target to improve efficacy and overcome resistance.

Another key principle is the bioisosteric replacement of functional groups. This involves substituting parts of the molecule with other groups that have similar physical or chemical properties to enhance a desired activity or reduce toxicity. For instance, relocating a side chain from the C-3 to the N-1 position of the indole ring was used to design a novel substrate for a microbial enzyme, leading to the generation of a completely new chemical framework with distinct bioactivities. acs.org

Structure-based design is also a powerful tool. When the three-dimensional structure of the biological target is known, derivatives can be designed to fit precisely into the active site, maximizing favorable interactions and increasing binding affinity. This often involves introducing substituents that can form specific hydrogen bonds, hydrophobic interactions, or ionic bonds with amino acid residues in the target's binding pocket.

| Design Principle | Description | Objective | Reference Example |

|---|---|---|---|

| Molecular Hybridization | Combining the indole scaffold with other pharmacologically active moieties. | Achieve synergistic or additive effects; target multiple pathways. | Pairing indole with pyrazole/pyrimidine for enhanced antioxidant activity. nih.gov |

| Bioisosteric Replacement | Substituting functional groups with others possessing similar physicochemical properties. | Improve potency, selectivity, or pharmacokinetic profile. | Relocating a side chain from C-3 to N-1 to create a new enzymatic framework. acs.org |

| Structure-Based Design | Designing ligands based on the 3D structure of the biological target. | Optimize binding affinity and selectivity through specific molecular interactions. | Designing dual EGFR/HER2 inhibitors based on a known scaffold. mdpi.com |

Computational SAR Studies: Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Docking Simulations for Predictive Binding Affinity

Computational methods are indispensable in modern drug discovery for predicting the biological activity of novel compounds and understanding their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org For indole derivatives, QSAR studies have been successfully used to develop predictive models for activities such as antiproliferative effects against cancer cell lines. biointerfaceresearch.com These models use calculated molecular descriptors (representing properties like electronics, sterics, and lipophilicity) to predict the activity of untested analogs, thereby prioritizing the synthesis of the most promising candidates. ej-chem.orgnih.gov 2D and 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can provide detailed insights into how specific properties at different positions of the indole ring influence biological outcomes. nih.govacs.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used to study indole derivatives, predicting their binding affinities and interaction patterns with targets like enzymes and receptors. thesciencein.org For example, docking studies on 3-ethyl-1H-indole derivatives predicted strong binding affinities to the COX-2 enzyme, with scores significantly higher than reference drugs. ajchem-a.comresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site, guiding further structural modifications to enhance binding. biointerfaceresearch.com

| Methodology | Description | Application | Key Outcome |

|---|---|---|---|

| QSAR Modeling | Develops statistical models correlating chemical structure with biological activity. ej-chem.org | Predicting the antiproliferative activity of new 2-phenyl-1H-indole analogs. biointerfaceresearch.com | A predictive equation to estimate bioactivity before synthesis. |

| Molecular Docking | Simulates the binding of a ligand to the active site of a target protein. nih.gov | Predicting the binding affinity of indole derivatives to COX-2 or estrogen receptors. ajchem-a.comresearchgate.netbiointerfaceresearch.com | Binding energy scores and visualization of key molecular interactions. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-protein complex over time. | Confirming the stability of the docked conformation of indole ligands in the receptor's binding pocket. biointerfaceresearch.com | Assessment of complex stability and conformational changes. |

Analysis of the Impact of Substituent Electronic, Steric, and Lipophilic Effects on Molecular Properties and Biological Interactions

The biological activity of this compound derivatives is profoundly influenced by the physicochemical properties of their substituents, which can be categorized into electronic, steric, and lipophilic effects.

Biological Interactions and Mechanistic Studies of 7 Ethyl 1h Indol 6 Amine and Its Derivatives Non Clinical Focus

Antimicrobial Activity Investigations (In Vitro Studies)

Indole (B1671886) derivatives have been a significant area of interest in the search for new antimicrobial agents, particularly in light of increasing drug resistance. nih.gov Research has shown that these compounds possess a broad spectrum of activities, affecting various aspects of bacterial and fungal physiology, including cell division, biofilm formation, and virulence. nih.gov

Numerous studies have evaluated the antibacterial potential of indole derivatives against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. These molecules have shown promise in combating clinically relevant pathogens, including drug-resistant variants. nih.govnih.gov